molecular formula C12H24N2O3 B6182756 tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers CAS No. 2624128-90-9

tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers

Cat. No. B6182756
CAS RN: 2624128-90-9
M. Wt: 244.3
InChI Key:
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Description

Tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.3. The purity is usually 95.
BenchChem offers high-quality tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate involves the protection of the amine group, followed by the introduction of the carbamate group. The final step involves the deprotection of the amine group to obtain the desired product.", "Starting Materials": [ "5-methylpyrrolidine", "Methanol", "Sodium hydride", "tert-Butyl chloroformate", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the amine group", "5-methylpyrrolidine is dissolved in methanol and cooled to 0°C. Sodium hydride is added to the solution to deprotonate the amine group. tert-Butyl chloroformate is then added dropwise to the solution to protect the amine group. The reaction mixture is stirred for 2 hours at room temperature.", "Step 2: Introduction of the carbamate group", "The reaction mixture from step 1 is diluted with diethyl ether and washed with hydrochloric acid, sodium bicarbonate, and water. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The resulting crude product is dissolved in diethyl ether and treated with a solution of methyl orthoformate and hydrochloric acid to introduce the carbamate group. The reaction mixture is stirred for 2 hours at room temperature.", "Step 3: Deprotection of the amine group", "The reaction mixture from step 2 is diluted with diethyl ether and washed with hydrochloric acid, sodium bicarbonate, and water. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The resulting crude product is dissolved in diethyl ether and treated with a solution of hydrochloric acid to deprotect the amine group. The reaction mixture is stirred for 2 hours at room temperature. The product is then isolated by filtration and washed with diethyl ether to obtain the desired product, which is a mixture of diastereomers." ] }

CAS RN

2624128-90-9

Product Name

tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers

Molecular Formula

C12H24N2O3

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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